cis-1,2-Divinylcyclobutane

描述

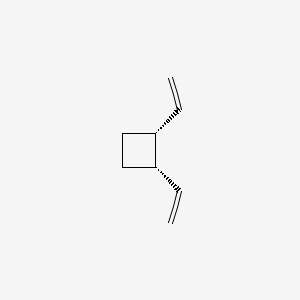

Structure

2D Structure

3D Structure

属性

CAS 编号 |

16177-46-1 |

|---|---|

分子式 |

C8H12 |

分子量 |

108.18 g/mol |

IUPAC 名称 |

1,2-bis(ethenyl)cyclobutane |

InChI |

InChI=1S/C8H12/c1-3-7-5-6-8(7)4-2/h3-4,7-8H,1-2,5-6H2 |

InChI 键 |

UHHCYAAVGADGGP-UHFFFAOYSA-N |

规范 SMILES |

C=CC1CCC1C=C |

同义词 |

cis-1,2-Divinylcyclobutane. |

产品来源 |

United States |

Advanced Synthetic Strategies and Mechanistic Aspects of Cis 1,2 Divinylcyclobutane Preparation

Cycloaddition-Based Methodologies for Cyclobutane (B1203170) Ring Formation

Cycloaddition reactions represent a powerful and direct approach to constructing the four-membered ring of cis-1,2-divinylcyclobutane. solubilityofthings.com These methods involve the formation of two new carbon-carbon bonds in a single step, often with a high degree of stereochemical control. The versatility of cycloaddition chemistry allows for the use of various starting materials and reaction conditions to achieve the desired cyclobutane framework. solubilityofthings.comontosight.ai

Thermal and Photochemical Dimerization Routes

Historically, the synthesis of 1,2-divinylcyclobutane (B13796869) isomers has been achieved through the dimerization of 1,3-butadiene (B125203). vulcanchem.com Thermal dimerization of butadiene can lead to the formation of trans-1,2-divinylcyclobutane, among other products. researchgate.net This process typically requires elevated temperatures and may result in a mixture of cyclic dimers, including 4-vinylcyclohexene (B86511) and cis,cis-1,5-cyclooctadiene. chempedia.info The distribution of these products can be influenced by the reaction conditions, such as temperature and the presence of catalysts. chempedia.info

Photochemical [2+2] cycloaddition reactions provide an alternative route to the cyclobutane ring. vulcanchem.com Upon UV irradiation, both cis- and trans-1,2-divinylcyclobutane can undergo further cycloaddition to form polycyclic structures. vulcanchem.com For instance, the cis isomer has been shown to preferentially generate a tricyclo[4.2.0.0²,⁵]octane derivative. vulcanchem.com While these reactions demonstrate the utility of light in forming cyclobutane rings, controlling the initial dimerization of butadiene to selectively yield the this compound isomer photochemically remains a challenge.

Intermolecular and Intramolecular [2+2] Cycloadditions

The [2+2] cycloaddition is a cornerstone for synthesizing cyclobutane rings. solubilityofthings.com This reaction can be performed in either an intermolecular or intramolecular fashion. Intermolecular [2+2] cycloadditions, such as the dimerization of allenes, can produce 1,2-disubstituted cyclobutanes. However, achieving high selectivity for the desired this compound from simple acyclic precursors via intermolecular cycloaddition can be challenging due to competing reaction pathways and stereochemical outcomes. nih.gov

Intramolecular [2+2] cycloadditions offer a powerful strategy for constructing the cyclobutane ring with defined stereochemistry. researchgate.netpku.edu.cn By tethering the two reacting alkene moieties, the regiochemistry and stereochemistry of the cycloaddition can be effectively controlled. For instance, the intramolecular [2+2] cycloaddition of a 1,7-octadiene (B165261) derivative has been shown to yield a cis-bicyclo[4.2.0]octane, demonstrating the preference for cis-ring fusion in such systems. researchgate.net This principle can be extended to the synthesis of this compound precursors by designing appropriate diene substrates that, upon cyclization, afford the desired stereoisomer.

| Cycloaddition Type | Description | Key Features |

| Thermal Dimerization | Dimerization of 1,3-butadiene at high temperatures. | Can produce trans-1,2-divinylcyclobutane; often yields a mixture of products. researchgate.netchempedia.info |

| Photochemical [2+2] | Light-induced cycloaddition of alkenes. | Can form cyclobutane rings; further irradiation can lead to polycyclic compounds. vulcanchem.com |

| Intermolecular [2+2] | Cycloaddition between two separate alkene molecules. | Challenging to control selectivity for this compound. nih.gov |

| Intramolecular [2+2] | Cycloaddition between two alkene moieties within the same molecule. | Offers good control over stereochemistry, favoring cis-fused systems. researchgate.netpku.edu.cn |

Vinylcyclopropane (B126155) Rearrangement Pathways to this compound Precursors

The vinylcyclopropane rearrangement is a thermally induced ring expansion that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. wikipedia.org While this rearrangement is a powerful tool for five-membered ring synthesis, related transformations can provide access to precursors of this compound. wikipedia.org Specifically, the Cope rearrangement of cis-1,2-divinylcyclopropane leads to the formation of 1,4-cycloheptadiene, driven by the release of ring strain. wikipedia.orgbeilstein-journals.org

However, the reverse process, or analogous rearrangements, can be envisioned as a route to divinylcyclobutane systems. For example, the pyrolysis of cis,trans-1,5-cyclooctadiene has been shown to produce this compound, which then rapidly isomerizes to cis,cis-1,5-cyclooctadiene under the reaction conditions. journals.co.za This indicates that divinylcyclobutanes are accessible intermediates from larger ring systems through thermal rearrangements.

The synthesis of divinylcyclopropanes themselves, which are the starting materials for the well-known rearrangement to seven-membered rings, has been achieved through methods like the Wittig reaction of cis-2-vinylcyclopropanecarbaldehyde. researchgate.net While the primary rearrangement pathway for cis-divinylcyclopropane is to cycloheptadiene, understanding the energetics and transition states of these rearrangements provides insight into the stability and formation of related cyclic systems, including divinylcyclobutanes. researchgate.net

Targeted Stereoselective Synthesis of this compound and its Derivatives

Achieving a high degree of stereocontrol is paramount in the synthesis of this compound, as the relative orientation of the vinyl groups dictates its reactivity, particularly in subsequent rearrangements like the Cope rearrangement.

Control of cis-Diastereoselectivity

The control of cis-diastereoselectivity in the formation of 1,2-disubstituted cyclobutanes is a significant synthetic challenge. Modern catalytic methods have emerged as a powerful tool to address this. For instance, catalyst-controlled formal [4+3] cycloadditions have been developed that proceed through a tandem cyclopropanation/Cope rearrangement of a cis-divinylcyclopropane intermediate, allowing for predictable diastereocontrol. nih.gov

Furthermore, gold(I)-catalyzed retro-Buchner reactions have been shown to produce cis-vinylcyclopropanes with high diastereoselectivity, which are precursors to other rearranged products. acs.org The principles of stereocontrol learned from these and other catalytic systems, such as those employing palladium or rhodium, can be applied to the design of syntheses that specifically target the this compound structure. nih.govnih.gov The choice of catalyst and reaction conditions can often override the inherent substrate bias, enabling the selective formation of the desired cis isomer. rsc.org

| Method | Catalyst/Conditions | Outcome | Reference |

| Formal [4+3] Cycloaddition | Chiral dirhodium tetracarboxylate | Predictable diastereocontrol via cis-divinylcyclopropane intermediate | nih.gov |

| Retro-Buchner Reaction | Gold(I) catalysts | High cis-selectivity for vinylcyclopropanes | acs.org |

| Conjugate Addition | Amino diol catalyst | Catalyst-controlled cis-selectivity in dihydropyran formation | rsc.org |

Role of Functional Group Interconversions in Synthetic Sequences

Functional group interconversion (FGI) is a critical strategy in the multi-step synthesis of complex molecules like this compound and its derivatives. lkouniv.ac.inimperial.ac.uk FGI allows for the introduction of a functional group that is stable under certain reaction conditions and can later be converted into the desired functionality. solubilityofthings.com

In the context of this compound synthesis, a common approach involves the preparation of a cis-1,2-disubstituted cyclobutane with precursor functional groups that can be converted into vinyl groups at a late stage of the synthesis. For example, a synthetic sequence could involve the creation of a cyclobutane ring bearing two hydroxyl or carboxyl groups in a cis configuration. acs.org These groups can then be transformed into vinyl groups through a series of well-established reactions, such as oxidation followed by a Wittig reaction, or reduction and subsequent elimination. imperial.ac.ukvanderbilt.edu

This approach offers several advantages. It allows for the use of robust and highly stereoselective methods for the initial cyclobutane ring formation, even if those methods are not compatible with the presence of vinyl groups. The vinyl groups, which can be reactive under various conditions, are introduced at the end of the synthesis, preserving their integrity. ontosight.ai An example of this strategy is the synthesis of functionalized cis-2-((fluoro)alkyl)cyclobutanes, which can serve as building blocks for more complex structures. chemrxiv.org

The Cope Rearrangement of Cis 1,2 Divinylcyclobutane: a Prototypical Sigmatropic Process

Mechanistic Investigations of theacs.orgacs.org-Sigmatropic Shift

The Cope rearrangement of cis-1,2-divinylcyclobutane is a pericyclic reaction, meaning it occurs in a single, concerted step through a cyclic transition state. masterorganicchemistry.com This intramolecular process involves the reorganization of six electrons: two from a sigma bond and four from two pi bonds. The stereochemical outcome of the reaction is highly specific, a characteristic feature of concerted pericyclic reactions.

Concerted vs. Diradical Pathways

The mechanism of the Cope rearrangement has been a topic of considerable debate, with the primary question being whether the reaction proceeds through a fully concerted pathway or involves a diradical intermediate. For this compound, kinetic parameters strongly suggest a concerted mechanism, which is distinct from the stepwise, diradical pathway proposed for its trans isomer. acs.orgresearchgate.net The large, negative entropy of activation for the cis isomer's rearrangement indicates a more constrained and ordered transition state, consistent with a concerted process. acs.org While the transition state can be thought of as having some diradical character, it is generally not considered a true intermediate with a finite lifetime. wikipedia.org Computational studies, including Density Functional Theory (DFT) calculations, have further substantiated the concerted nature of this rearrangement. acs.orgnih.govacs.org

Identification and Characterization of Transition States

Theoretical calculations have been instrumental in identifying and characterizing the transition state geometries for the Cope rearrangement of this compound. These studies have revealed that the reaction can proceed through different conformations of the six-membered ring in the transition state.

Unlike the parent Cope rearrangement of 1,5-hexadiene, which predominantly proceeds through a lower-energy chair-like transition state, the rearrangement of this compound is constrained by the geometry of the cyclobutane (B1203170) ring. wikipedia.orgoregonstate.edu This conformational constraint forces the reaction to proceed through a higher-energy boat-like transition state to form the cis,cis-1,5-cyclooctadiene product. wikipedia.orgoregonstate.edu Specifically, computational studies have identified the endo-boatlike transition state as the minimum energy pathway. acs.orgresearchgate.netnih.gov The chair-like transition state is significantly disfavored due to the geometric constraints imposed by the fused four-membered ring. acs.org

The transition state of the Cope rearrangement is considered to be aromatic, a concept that helps to explain its stability and the concerted nature of the reaction. This aromaticity arises from the cyclic array of six electrons participating in the rearrangement. Nucleus-Independent Chemical Shift (NICS) analysis is a computational method used to probe the aromaticity of cyclic systems. Negative NICS values are indicative of aromatic character. NICS calculations performed on the transition structure of the this compound rearrangement have confirmed its aromatic nature. researchgate.netnih.gov This finding supports the classification of the Cope rearrangement as a thermally allowed pericyclic reaction proceeding through a Hückel-type aromatic transition state. wikipedia.org

Kinetic and Thermodynamic Parameters of the Rearrangement

The kinetics and thermodynamics of the Cope rearrangement of this compound have been determined through both experimental measurements and theoretical calculations. These parameters provide quantitative insight into the reaction's feasibility and rate.

Activation Energies and Reaction Rates

The activation energy for the Cope rearrangement of this compound is significantly lower than that of the parent 1,5-hexadiene, a direct consequence of the strain release from the cyclobutane ring. masterorganicchemistry.com Experimental studies have determined the activation parameters for this rearrangement. Theoretical calculations, particularly using DFT methods, have successfully predicted activation energies that are in good agreement with experimental data. acs.orgnih.gov

| Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|

| Experimental | 23.4 | acs.org |

| B3LYP/6-31G* | 22.9 | acs.org |

The rate of the rearrangement is directly related to its activation energy. The relatively low activation energy for the this compound rearrangement allows the reaction to proceed at significantly lower temperatures compared to the rearrangement of acyclic 1,5-dienes. For example, the isomerization of this compound to cis,cis-1,5-cyclooctadiene occurs readily at temperatures around 120 °C. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| ΔH‡ (kcal/mol) | 22.7 | acs.org |

| ΔS‡ (e.u.) | -12.8 | acs.org |

The negative entropy of activation (ΔS‡) is a key indicator of the highly ordered, cyclic transition state, which is characteristic of a concerted pericyclic reaction. acs.org

Enthalpy and Entropy of Activation

The Cope rearrangement of this compound to cycloocta-1,5-diene (B8815838) is a thermally induced pericyclic reaction, and its rate is governed by the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). While experimental values for these specific parameters are not extensively detailed in the literature, computational studies, particularly using Density Functional Theory (DFT), have provided significant insights.

DFT calculations at the (U)B3LYP/6-31G* level have determined the activation barriers for the rearrangement proceeding through different transition states. acs.org The lowest energy pathway involves an endo-boatlike transition state, with a calculated activation energy of 25.0 kcal/mol. acs.org Alternative pathways, proceeding through chairlike and exo-boatlike transition states, are predicted to have higher activation energies of 26.9 kcal/mol and 31.4 kcal/mol, respectively. acs.org These computational results are in good agreement with experimental observations which indicate the rearrangement occurs readily at elevated temperatures (e.g., 120°C). researchgate.net

The entropy of activation for Cope rearrangements is typically a negative value. This is attributed to the highly ordered, cyclic nature of the transition state compared to the more flexible ground state of the reactant. In this constrained arrangement, the rotational and vibrational degrees of freedom are reduced, leading to a decrease in entropy. For the rearrangement of this compound, the cyclic and compact boat-like or chair-like transition states impose a significant organizational requirement on the molecule, consistent with a negative entropy of activation.

Calculated Activation Energies for Cope Rearrangement of this compound

| Transition State Geometry | Calculated Activation Energy (kcal/mol) | Resulting Product Diastereomer |

|---|---|---|

| endo-Boatlike | 25.0 | cis,cis-1,5-Cyclooctadiene |

| Chairlike | 26.9 | cis,trans-1,5-Cyclooctadiene |

| exo-Boatlike | 31.4 | trans,trans-1,5-Cyclooctadiene |

Reaction Exothermicity and Equilibrium Considerations

The Cope rearrangement of this compound is a thermodynamically favorable process, primarily driven by the release of ring strain from the four-membered cyclobutane ring. wikipedia.org The transformation into the more stable, eight-membered cycloocta-1,5-diene ring results in a significant release of energy, making the reaction exothermic.

Computational studies have quantified the exothermicity for the formation of different product diastereomers. acs.org The rearrangement to cis,cis-1,5-cyclooctadiene via the lowest-energy boat-like transition state is calculated to be highly exothermic, with a reaction enthalpy of -17.3 kcal/mol. acs.org The formation of the cis,trans-1,5-cyclooctadiene isomer is significantly less exothermic (reaction enthalpy of -3.2 kcal/mol), reflecting the higher strain of having a trans double bond within the eight-membered ring. acs.org The pathway leading to the hypothetical trans,trans-1,5-cyclooctadiene is actually endothermic, with a positive reaction enthalpy of 12.2 kcal/mol, indicating its thermodynamic instability. acs.org

Given the significant exothermicity of the pathway to cis,cis-1,5-cyclooctadiene, the equilibrium heavily favors the product side. At the temperatures required for the rearrangement, the reverse reaction is thermodynamically disfavored, and the rearrangement proceeds essentially to completion, yielding the cyclooctadiene product.

Calculated Reaction Enthalpies for Cope Rearrangement Pathways

| Product Diastereomer | Transition State | Calculated Reaction Enthalpy (kcal/mol) |

|---|---|---|

| cis,cis-1,5-Cyclooctadiene | endo-Boatlike | -17.3 |

| cis,trans-1,5-Cyclooctadiene | Chairlike | -3.2 |

| trans,trans-1,5-Cyclooctadiene | exo-Boatlike | +12.2 |

Stereochemical Consequences and Control in Cope Rearrangement

Product Stereoselectivity and Diastereomer Formation

The Cope rearrangement of this compound is a stereospecific reaction where the geometry of the transition state dictates the stereochemistry of the resulting cycloocta-1,5-diene product. The reaction can proceed through different competing transition states, primarily a boat-like and a chair-like conformation, leading to the formation of different diastereomers. acs.orgwikipedia.org

The dominant pathway proceeds through a boat-like transition state, which leads exclusively to the formation of cis,cis-1,5-cyclooctadiene. acs.orgwikipedia.org This pathway is favored both kinetically, having the lowest activation barrier (25.0 kcal/mol), and thermodynamically, leading to the most stable product. acs.org The formation of a cis double bond in the product ring from this transition state is a consequence of the suprafacial alignment of the reacting pi systems. wikipedia.org

A higher-energy chair-like transition state is also possible. This pathway, with an activation barrier of 26.9 kcal/mol, would lead to the formation of cis,trans-1,5-cyclooctadiene. acs.org Although this product is less stable than the cis,cis isomer, the chair transition state is a viable, albeit minor, pathway. The high degree of stereoselectivity observed in this reaction is a hallmark of concerted pericyclic processes, where the product's stereochemistry is directly linked to the reactant's configuration through a well-defined transition state.

Enantiomerization Processes during Rearrangement

Enantiomerization, the process by which a chiral molecule is converted into its mirror image, is an important mechanistic feature of the this compound system. Both the reactant itself and the resulting product can undergo enantiomerization. Computational studies have identified the transition states (saddle points) for these processes. acs.orgnih.gov

For the reactant, this compound, an enantiomerization saddle point exists that allows for the interconversion of its enantiomers. acs.org This process occurs concurrently with the main Cope rearrangement. Similarly, the product, cis,cis-1,5-cyclooctadiene, also has an enantiomerization pathway. acs.orgnih.gov The reaction paths of the rearrangement are therefore intervened by these enantiomerization saddle points for both the reactant and the product. acs.orgmetu.edu.tr This means that if one were to start with an enantiomerically pure sample of this compound, the rearrangement could potentially lead to a racemic or enantiomerically enriched mixture of the product, depending on the relative rates of rearrangement versus enantiomerization.

Secondary Kinetic Isotope Effects (KIEs) as Mechanistic Probes

Secondary Kinetic Isotope Effects (KIEs) are powerful tools for elucidating the nature of transition states in chemical reactions. wikipedia.org In the Cope rearrangement of this compound, secondary deuterium (B1214612) KIEs are used to probe the extent of bond breaking and bond making at the transition state. This is achieved by comparing the reaction rate of the normal substrate with that of a substrate where hydrogen atoms at specific positions are replaced with deuterium.

In this rearrangement, two key transformations occur: the cleavage of the C1-C2 sigma bond of the cyclobutane ring and the formation of a new sigma bond between the terminal carbons of the two vinyl groups. DFT calculations have been used to predict the KIEs for this system. acs.org

Bond-breaking centers: Isotopic substitution at the carbons where the bond is breaking (the vinyl-substituted carbons of the cyclobutane ring) provides information on the degree of bond cleavage. The calculated d2 KIE for this position is 1.230, which is a significant normal isotope effect. acs.org This indicates a substantial weakening of this C-H bond in the transition state as the carbon rehybridizes from sp3 to sp2. The magnitude of this KIE suggests a greater degree of bond cleavage in the transition state for divinylcyclobutane compared to its cyclopropane (B1198618) analog. acs.org

Bond-making centers: Isotopic substitution at the terminal vinyl carbons where the new bond is formed can probe the extent of bond formation. The calculated d4 KIE for these positions is 0.832. acs.org This is an inverse isotope effect, which is expected when a C-H bond at an sp2 carbon is converted to a C-H bond at an sp3 carbon. wikipedia.org The magnitude of the KIE suggests a small but significant amount of bond formation in the transition state. acs.org

These KIE values, taken together, support a concerted but asynchronous transition state, where bond breaking is more advanced than bond making. While the predicted KIEs for the related divinylcyclopropane rearrangement agree well with experimental data, there is a noted discrepancy for the divinylcyclobutane system, suggesting that the mechanism may have further subtleties not fully captured by the calculations. acs.orgacs.org

Other Fundamental Reaction Pathways Involving Cis 1,2 Divinylcyclobutane

Electrocyclic Ring-Opening Reactions

Electrocyclic reactions are pericyclic processes that involve the concerted cyclization of a conjugated polyene to form a cyclic compound with one more sigma bond and one fewer pi bond, or the reverse ring-opening process. The stereochemical outcome of these reactions is dictated by the conservation of orbital symmetry, famously articulated in the Woodward-Hoffmann rules.

The electrocyclic ring-opening of cis-1,2-divinylcyclobutane is a thermally induced process that converts the cyclobutane (B1203170) ring into a conjugated diene system. This transformation involves the cleavage of the C1-C2 sigma bond of the cyclobutane ring. Two stereochemically distinct pathways are possible for this ring-opening: a conrotatory process and a disrotatory process.

In a conrotatory pathway, the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). For this compound, a conrotatory opening would lead to the formation of (E,Z)-1,3-octadiene.

In a disrotatory pathway, the substituents rotate in opposite directions (one clockwise, one counter-clockwise). If this compound were to undergo a disrotatory ring-opening, it would yield (E,E)-1,3-octadiene.

The preferred pathway is determined by the electronic nature of the transition state, as explained by orbital symmetry considerations.

The electrocyclic ring-opening of a cyclobutene derivative is governed by the Woodward-Hoffmann rules for a 4n π-electron system (where n=1, involving the two π electrons of the double bond and the two σ electrons of the breaking C-C bond). According to these rules, thermal electrocyclic reactions of 4n systems proceed in a conrotatory fashion. wikipedia.orgchemeurope.comfiveable.mefiveable.me This is because the highest occupied molecular orbital (HOMO) of the ground state has a symmetry that requires a conrotatory motion to maintain a bonding interaction (in-phase overlap) between the termini of the developing π system in the transition state.

Therefore, the thermally allowed electrocyclic ring-opening of this compound proceeds via a conrotatory pathway to stereospecifically produce (E,Z)-1,3-octadiene. illinois.edu The alternative disrotatory pathway is considered symmetry-forbidden under thermal conditions because it would involve an anti-aromatic transition state with higher activation energy. nih.gov

Conversely, photochemical electrocyclic reactions of 4n systems are predicted to proceed in a disrotatory manner. chemeurope.comfiveable.mefiveable.me This is because photoexcitation promotes an electron to the lowest unoccupied molecular orbital (LUMO), which then becomes the new HOMO of the excited state. The symmetry of this new HOMO is such that a disrotatory motion is required for in-phase overlap of the terminal orbitals in the transition state.

| Reaction Condition | Allowed Pathway | Predicted Product |

|---|---|---|

| Thermal | Conrotatory | (E,Z)-1,3-octadiene |

| Photochemical | Disrotatory | (E,E)-1,3-octadiene |

Photochemical Transformations and Their Mechanisms

The absorption of ultraviolet light can promote this compound to an electronically excited state, opening up reaction pathways that are not accessible under thermal conditions. These photochemical transformations are often characterized by the formation of highly strained ring systems and unique cycloaddition products.

One of the characteristic photochemical reactions of dienes is the [2+2] cycloaddition, which can occur both intermolecularly and intramolecularly. libretexts.orgslideshare.netnsf.gov For this compound, intramolecular [2+2] photocycloaddition is a prominent reaction pathway. researchgate.net Upon irradiation, the two vinyl groups can react with each other to form a new four-membered ring, leading to the formation of bicyclo[2.2.0]hexane derivatives.

The mechanism of photochemical [2+2] cycloadditions often involves the formation of a diradical intermediate. After photoexcitation to a singlet or triplet excited state, a bond is formed between one carbon of each vinyl group, generating a 1,4-diradical. This diradical can then undergo ring closure to form the cyclobutane ring of the bicyclic product.

The product distribution in the photochemical reactions of this compound can be complex and is influenced by factors such as the wavelength of light used, the presence of a photosensitizer, and the reaction medium. Besides the intramolecular [2+2] cycloaddition products, other photochemical pathways can compete.

As mentioned in the context of electrocyclic reactions, photochemical ring-opening via a disrotatory pathway can occur, leading to the formation of (E,E)-1,3-octadiene. nih.gov Furthermore, cis-trans isomerization of the vinyl groups is another possible photochemical process. The relative quantum yields of these competing pathways determine the final product mixture. Triplet-sensitized reactions, for instance, can favor the formation of diradical intermediates, potentially leading to a different product ratio compared to direct irradiation. researchgate.net

Catalyzed Reactions of this compound

Transition metal catalysts, particularly those based on rhodium, palladium, and nickel, can mediate a variety of transformations of this compound and related strained ring systems. These catalysts can activate the molecule in unique ways, leading to rearrangements, cycloadditions, and other bond-forming reactions that are often highly selective.

Rhodium catalysts are well-known for their ability to catalyze C-H functionalization and cycloaddition reactions. nih.govnih.gov In the context of divinylcyclobutanes, rhodium catalysts can promote rearrangements and annulations, often proceeding through the formation of metallacyclic intermediates.

Palladium catalysts are versatile for a wide range of cross-coupling and cascade reactions. organic-chemistry.orgnih.govmdpi.comfishersci.ca For substrates like this compound, palladium catalysis can initiate ring-opening or rearrangement pathways, followed by coupling with other reactants. For instance, palladium-catalyzed reactions of related cyclobutane derivatives have been shown to yield various carbocyclic and heterocyclic products.

Nickel catalysts offer a cost-effective alternative to palladium and can mediate unique cycloaddition and cyclization reactions. nih.govprinceton.edunih.gov Nickel-catalyzed reactions of strained rings like cyclobutanes can proceed through oxidative addition into a C-C bond, leading to the formation of nickelacyclic intermediates that can then undergo further transformations.

The outcomes of these catalyzed reactions are highly dependent on the choice of metal, the ligands coordinated to the metal center, and the reaction conditions. The table below summarizes some of the potential catalyzed transformations of this compound based on the reactivity of related systems.

| Catalyst System | Potential Reaction Type | Potential Product Class |

|---|---|---|

| Rhodium-based | Rearrangement / Annulation | Polycyclic compounds |

| Palladium-based | Cross-coupling / Cascade | Functionalized open-chain or cyclic compounds |

| Nickel-based | Cycloaddition / Cyclization | Carbocyclic and heterocyclic rings |

Metal-Catalyzed Rearrangements and Isomerizations

While the thermal Cope rearrangement of this compound to 1,5-cyclooctadiene is a classic pericyclic reaction, metal catalysts offer alternative pathways and control over isomerization processes. A significant challenge in harnessing divinylcyclobutane chemistry is that the trans-isomer is often more stable, while the cis-isomer is required for facile rearrangement. nih.gov

Recent research has demonstrated that a Nickel(I) metalloradical catalyst can facilitate the reversible cis/trans-isomerization of vinylcyclopropanes, a principle that extends to divinylcyclobutanes. nih.gov This process is particularly noteworthy as it enables the conversion of the thermodynamically more stable trans-1,2-divinylcyclobutane to the cis-isomer under remarkably mild conditions, without loss of stereochemical integrity. nih.gov The conventional thermal isomerization requires temperatures around 200 °C and often proceeds with racemization. In contrast, the Ni(I)-catalyzed reaction can occur at room temperature. Once the cis-isomer is formed via this catalytic equilibrium, it readily undergoes the stereospecific Cope-type rearrangement, effectively being removed from the equilibrium and driving the reaction forward to the seven-membered ring product. nih.gov

This catalytic approach represents a contra-thermodynamic process that provides mild and stereochemically pure access to valuable cyclic and fused-ring systems. nih.gov

Table 1: Comparison of Thermal vs. Metal-Catalyzed Isomerization of trans-1,2-Divinylcyclobutane

| Feature | Thermal Isomerization | Ni(I)-Catalyzed Isomerization |

|---|---|---|

| Temperature | ~200 °C | Room Temperature |

| Stereochemistry | Racemization can occur | Retention of stereochemical integrity |

| Energy Input | High | Low |

| Product | this compound (transient) | this compound (in equilibrium) |

Organocatalytic Approaches

Organocatalysis has become a cornerstone of modern synthesis, utilizing small organic molecules to catalyze a vast array of chemical transformations under mild and environmentally benign conditions. mdpi.com This field encompasses various activation modes, including iminium, enamine, Brønsted acid, and hydrogen-bonding catalysis, to achieve high levels of chemo-, regio-, and stereoselectivity. mdpi.commdpi.comscispace.com

However, the application of organocatalytic methods specifically to induce rearrangements or isomerizations of this compound is not extensively documented in recent literature. While organocatalysts are widely employed for cycloadditions, Michael additions, and the synthesis of complex heterocyclic systems, their use in manipulating the divinylcyclobutane framework remains a largely unexplored area. mdpi.comscispace.com The development of organocatalytic systems capable of controlling the unique reactivity of strained ring systems like this compound could open new avenues for asymmetric synthesis.

Fragmentation Reactions and Stereochemical Dependence

The strained cyclobutane ring in this compound is susceptible to fragmentation under thermal or photochemical conditions. The most prominent thermal reaction is the researchgate.netresearchgate.net-sigmatropic rearrangement (Cope rearrangement) into 1,5-cyclooctadiene. This reaction is highly dependent on the stereochemistry of the vinyl substituents; the cis-isomer rearranges readily, whereas the trans-isomer does not undergo this concerted pathway. nih.gov

Beyond this rearrangement, fragmentation of the cyclobutane ring itself can occur. Studies on analogous structures, such as cis-1,2-cyclobutanedicarboxylic anhydride, show that thermal decomposition leads to the cleavage of the ring to produce smaller, stable molecules. researchgate.net By analogy, the fragmentation of this compound would be expected to proceed via a diradical intermediate, leading to the formation of 1,3-butadiene (B125203).

Photochemical conditions can also induce fragmentation. The reversibility of [2+2] cycloadditions is a known phenomenon, where irradiation with appropriate wavelengths of light can cause the cyclobutane ring to cleave, a process known as decyclization. acs.org For polymers containing cyclobutane units, irradiation with UV light (e.g., λmax = 275 nm) can lead to depolymerization, demonstrating the susceptibility of the ring to photochemical fragmentation. acs.org

Polymerization Reactions and Pathways

The vinyl groups of this compound make it a potential monomer for polymerization. Furthermore, the cyclobutane ring itself can be a repeating unit within a polymer backbone, synthesized via other methods.

One major pathway to cyclobutane-containing polymers is through the [2+2] photopolymerization of diolefinic monomers. researchgate.netnih.gov In this approach, monomers containing two double bonds undergo intermolecular cycloaddition upon irradiation, often in the presence of a photosensitizer, to form a linear polymer with cyclobutane rings in the main chain. nih.govnih.gov This method allows for the synthesis of high molecular weight polymers (up to 140 kDa) under visible light. researchgate.netacs.org

Another potential pathway for monomers containing strained rings is Ring-Opening Metathesis Polymerization (ROMP). While ROMP is more commonly applied to monomers like norbornenes and cyclobutenes, the strained nature of the cyclobutane ring could potentially be exploited. nih.govresearchgate.net ROMP of cyclobutene derivatives using ruthenium-based catalysts is a known method for producing functional polymers. researchgate.net The vinyl groups on this compound could also participate in polymerization reactions akin to other dienes, such as 1,3-butadiene, which is polymerized using coordination catalysts to yield materials like polybutadiene. mdpi.com

Table 2: Polymerization Strategies Related to Divinylcyclobutane

| Polymerization Method | Monomer Type | Key Feature | Resulting Polymer Structure |

|---|---|---|---|

| [2+2] Photopolymerization | Diolefinic monomers | Intermolecular photocycloaddition | Cyclobutane rings in the polymer backbone acs.orgnih.gov |

| Ring-Opening Metathesis Polymerization (ROMP) | Strained cycloalkenes (e.g., cyclobutenes) | Ring-opening via metal carbene catalyst | Unsaturated polymer with ring contents opened nih.gov |

| Coordination Polymerization | Dienes (e.g., 1,3-butadiene) | Metal-catalyzed insertion polymerization | Polyalkene chain (e.g., polybutadiene) mdpi.com |

Oligomers containing cyclobutane units can be synthesized through controlled catalytic processes. An iron-based catalyst has been shown to effectively catalyze the [2+2] cycloaddition-oligomerization of 1,3-butadiene. researchgate.net The proposed catalytic cycle for this reaction involves the initial [2+2] cyclodimerization of butadiene to generate divinylcyclobutane. This in situ-formed divinylcyclobutane then acts as a monomer that is incorporated into the growing oligomer chain. researchgate.net This strategy produces telechelic, 1,3-enchained oligocyclobutanes. A key feature of this iron-catalyzed system is its reversibility, allowing for the deconstruction of the oligomers back to the butadiene monomer, demonstrating a closed-loop chemical recycling process. researchgate.net

A cross-linking agent is a compound that can connect two or more polymer chains, transforming a collection of individual chains into a three-dimensional network. These agents must possess at least two reactive functional groups. This compound, with its two vinyl groups, fits this structural requirement perfectly.

During a polymerization reaction, each of the two vinyl groups on a single this compound molecule can be incorporated into a different growing polymer chain. This process forms a stable covalent bond, or "cross-link," between the two chains. The incorporation of such cross-links dramatically alters the material's properties, typically increasing its rigidity, thermal stability, and solvent resistance. While specific examples detailing the use of this compound as a cross-linker are not prominent, its fundamental structure makes it a clear candidate for this application in polymer chemistry.

Advanced Theoretical and Computational Investigations of Cis 1,2 Divinylcyclobutane Reactivity

Quantum Chemical Methodologies Applied to Reaction Mechanisms

Quantum chemical calculations have become an indispensable tool for investigating the mechanisms of chemical reactions. These methods allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the prediction of reaction energetics. For cis-1,2-divinylcyclobutane, a variety of quantum chemical methodologies have been employed to unravel the mechanistic pathways of its thermal rearrangements.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules and the mechanisms of chemical reactions. metu.edu.tracs.orgnih.gov Its balance between computational cost and accuracy makes it particularly well-suited for investigating complex organic reactions like the Cope rearrangement of this compound.

DFT calculations, specifically using the B3LYP functional, have been employed to investigate the transition structures, energetics, and secondary kinetic isotope effects of the Cope rearrangement of this compound. metu.edu.tracs.orgnih.gov These studies have revealed that the reaction proceeds through an endo-boatlike transition state, which is characterized as being aromatic. metu.edu.tracs.orgnih.gov The predicted activation energies from these DFT calculations are in good agreement with experimental data. metu.edu.tracs.orgnih.gov

Furthermore, DFT studies have been instrumental in comparing the Cope rearrangement of this compound with its smaller ring analogue, cis-1,2-divinylcyclopropane. metu.edu.tracs.orgnih.gov While both reactions proceed through similar endo-boatlike transition states, there are notable differences in their potential energy surfaces and kinetic isotope effects. metu.edu.tracs.orgnih.gov

The versatility of DFT allows for the investigation of various aspects of the reaction, including the nature of the transition state. For instance, nucleus-independent chemical shift (NICS) calculations, a DFT-based method, have been used to evaluate the aromaticity of the transition structures in the Cope rearrangement of this compound. metu.edu.tr

While DFT methods are powerful, ab initio and multireference approaches provide a higher level of theory and can be crucial for accurately describing systems with significant electron correlation effects, which can be present in transition states of pericyclic reactions.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, have been applied to study the Cope rearrangement of related systems and provide a benchmark for DFT results. researchgate.net These methods, while computationally more demanding, can offer a more rigorous description of the electronic structure. researchgate.net For this compound, ab initio calculations have been used to investigate the energetics of the rearrangement and to characterize the stationary points on the potential energy surface. researchgate.net

In cases where the electronic wavefunction cannot be adequately described by a single determinant, multireference methods become necessary. While specific applications to this compound are less commonly cited in introductory contexts, these methods are vital for studying reactions that may involve biradical intermediates or have transition states with significant multireference character.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Set Selection: The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate representation of the electronic distribution but come at a higher computational cost. For calculations involving this compound, Pople-style basis sets, such as 6-31G*, are commonly used for geometry optimizations. metu.edu.tracs.orgnih.gov For more accurate energy calculations, larger basis sets incorporating diffuse and polarization functions, such as 6-311+G(d,p), are often employed. The choice of basis set is a critical consideration to ensure that the calculations are both accurate and computationally feasible. mit.edustackexchange.comgithub.iorowansci.com

Functional Selection: In DFT, the choice of the exchange-correlation functional is paramount. The B3LYP functional, a hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation, has been shown to provide reliable results for the Cope rearrangement of this compound and related systems. metu.edu.tracs.orgnih.gov However, a vast array of functionals with varying levels of sophistication are available, and the selection of the most appropriate functional depends on the specific property being investigated. youtube.com Benchmarking against experimental data or higher-level ab initio calculations is often necessary to validate the chosen functional.

Exploration of Potential Energy Surfaces and Reaction Coordinates

Understanding the reactivity of this compound requires a detailed exploration of its potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Reaction pathways correspond to specific trajectories on this surface.

Computational methods are used to locate and characterize the stationary points on the PES. These include minima, which correspond to stable reactants, products, and intermediates, and first-order saddle points, which represent transition states.

For the Cope rearrangement of this compound, calculations have identified the reactant, this compound, and the product, cis,cis-1,5-cyclooctadiene, as energy minima. researchgate.net The transition state connecting these two minima has been located and characterized as a first-order saddle point. researchgate.net Frequency calculations are performed to confirm the nature of these stationary points; minima have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The relative energies of these minima and saddle points provide crucial information about the thermodynamics and kinetics of the reaction. The energy difference between the reactant and the transition state gives the activation energy, while the energy difference between the reactant and the product gives the reaction enthalpy.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| This compound | Reactant | 0.0 |

| Endo-boatlike Transition State | Saddle Point | Varies with level of theory |

| cis,cis-1,5-Cyclooctadiene | Product | Negative value (exothermic) |

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that it connects the desired reactant and product minima. An IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.

For the Cope rearrangement of this compound, IRC calculations starting from the endo-boatlike transition state would lead to the reactant, this compound, in one direction and the product, cis,cis-1,5-cyclooctadiene, in the other. This analysis provides a clear and unambiguous connection between the transition state and the minima it connects on the potential energy surface.

Analysis of Electronic Structure and Bonding in Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of the transition state in the Cope rearrangement of this compound. The reaction is understood to proceed through a concerted, pericyclic mechanism.

The geometry of the transition state is a critical factor. Calculations have identified three potential transition structures: endo-boatlike, chairlike, and exo-boatlike. The minimum energy pathway for the rearrangement of this compound proceeds through an endo-boatlike transition structure. This preference is attributed to favorable orbital interactions and a lower degree of steric hindrance compared to the other possible geometries.

A key finding from computational analyses is the aromatic character of the transition state in the Cope rearrangement of this compound. The concept of transition state aromaticity suggests that the cyclic array of interacting orbitals in the transition state leads to a degree of electronic stabilization, analogous to that seen in aromatic ground-state molecules.

The Nucleus-Independent Chemical Shift (NICS) is a widely used computational tool to assess aromaticity. NICS values are typically calculated at the center of the ring system. Negative NICS values are indicative of aromatic character, signifying a diatropic ring current, while positive values suggest anti-aromaticity.

For the Cope rearrangement of this compound, NICS calculations performed on the endo-boatlike transition structure yield negative values, confirming its aromatic nature. This aromatic stabilization contributes to lowering the activation energy of the reaction. The calculated NICS values for the transition structures in the rearrangement of similar divinyl systems are often typical of highly aromatic transition states in thermally allowed pericyclic reactions.

Calculated NICS Values for Cope Rearrangement Transition States

| System | Transition State Geometry | NICS Value (ppm) | Reference |

|---|---|---|---|

| This compound | endo-boatlike | Negative (indicative of aromaticity) | |

| cis-1,2-Divinylcyclopropane | endo-boatlike | Negative (indicative of aromaticity) | |

| cis-3,4-Divinylcyclobutene | endo-boatlike | Negative (indicative of aromaticity) |

While the Cope rearrangement of this compound is generally considered a concerted process, the nature of the bonding in the transition state can exhibit some diradical character. This refers to the extent to which two electrons are unpaired in the singlet ground state. In a purely concerted reaction, the diradical character is minimal. However, in cases where bond breaking precedes bond formation to some extent, the transition state can take on a more diradical nature.

Computational methods such as Complete Active Space Self-Consistent Field (CASSCF) can be employed to investigate the diradical character of the transition state. For this compound, the transition state is predominantly of a closed-shell nature, consistent with a concerted mechanism. However, the degree of diradical character can be influenced by substituents and the specific conformation of the molecule.

The spin state of the transition state is also a crucial aspect. For thermal rearrangements, the reaction typically proceeds on the singlet potential energy surface. The triplet state is generally higher in energy and not accessible under thermal conditions.

Strain Energy and Conformational Analysis of the Cyclobutane (B1203170) Ring in Reactivity

The significant ring strain inherent in the cyclobutane ring is a major driving force for the rearrangement of this compound. The relief of this strain energy in the formation of the more stable eight-membered ring product contributes significantly to the exothermicity of the reaction.

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain. The conformational flexibility of the cyclobutane ring and the orientation of the vinyl substituents play a critical role in achieving the necessary geometry for the Cope rearrangement. The cis-configuration of the vinyl groups is essential for the concerted-sigmatropic shift to occur readily. The trans-isomer, in contrast, rearranges at a much higher temperature because it must first isomerize to the cis-isomer.

Conformational analysis of the transition state reveals that the boat-like conformation is preferred over the chair-like one. This is in contrast to the Cope rearrangement of acyclic 1,5-dienes, where a chair-like transition state is generally favored. The constraints imposed by the cyclobutane ring in this compound disfavor the chair-like geometry. The energy barrier for the interconversion between different conformations of the cyclobutane ring itself is relatively low.

Relative Energies of Cyclohexane Conformers (for comparison)

| Conformation | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| Chair | 0 | |

| Twist-Boat | 5.5 | |

| Boat | 6.5 | |

| Half-Chair | 10 |

Predictive Modeling of Reactivity and Selectivity

Computational chemistry has become a powerful tool for predictive modeling of the reactivity and selectivity of pericyclic reactions, including the Cope rearrangement of this compound. By calculating the activation energies for different potential reaction pathways, it is possible to predict the favored product and the reaction conditions required.

For this compound, DFT calculations have successfully predicted the activation energy for the rearrangement, which is in good agreement with experimental data. These models can also be extended to predict the effects of substituents on the cyclobutane ring or the vinyl groups. Electron-donating or -withdrawing groups can influence the electronic nature of the transition state, thereby altering the activation energy and potentially the stereochemical outcome of the reaction.

Predictive models also take into account the conformational preferences of the starting material and the transition state. By identifying the lowest energy conformers and the lowest energy transition state, the most likely reaction pathway can be determined. These computational models provide valuable insights that can guide synthetic chemists in designing and optimizing chemical reactions.

Spectroscopic Methodologies for Elucidating Reaction Mechanisms and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the structure, dynamics, and reactivity of cis-1,2-divinylcyclobutane and its derivatives.

While specific dynamic NMR (DNMR) studies on this compound are not extensively documented in the reviewed literature, the conformational behavior of analogous cis-1,2-disubstituted cyclobutane (B1203170) systems provides valuable insights. The cyclobutane ring is not planar but exists in a puckered conformation. For cis-1,2-disubstituted cyclobutanes, this puckering can lead to a dynamic equilibrium between two equivalent conformations, where the substituents switch between pseudo-axial and pseudo-equatorial positions. This ring-flipping process is often rapid on the NMR timescale at room temperature, resulting in time-averaged signals.

In a study on cis- and trans-1,2-diphenylcyclobutane, it was shown that the cis isomer undergoes a rapid fluctuation between two equivalent conformations, each with one pseudo-axial and one pseudo-equatorial phenyl group. researchgate.net This is in contrast to the trans isomer, which adopts a more rigid conformation with both phenyl groups in pseudo-diequatorial positions. researchgate.net Variable-temperature NMR spectroscopy is the key technique to study such dynamic processes. By lowering the temperature, the rate of conformational exchange can be slowed down to the point where separate signals for the individual conformers can be observed. From the coalescence temperature of these signals, the energy barrier for the ring-flipping process can be determined. For this compound, a similar dynamic equilibrium is expected, and DNMR studies would be instrumental in quantifying the energetics of its conformational flexibility.

Table 1: Representative Energy Barriers for Conformational Exchange in Substituted Cycloalkanes

| Compound | Process | Activation Energy (kcal/mol) | Spectroscopic Method |

| Cyclohexane | Chair-chair interconversion | ~10-11 | Dynamic NMR |

| cis-1,2-Diphenylcyclobutane | Ring flipping | Not specified | Dynamic NMR |

| cis-1,4-Di-tert-butylcyclohexane | Twist-boat to chair interconversion | 6.35 - 6.83 | Dynamic NMR |

This table provides examples of energy barriers for conformational changes in cyclic systems, illustrating the utility of dynamic NMR. Specific data for this compound is not available in the cited literature.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, and when combined with NMR spectroscopy, it can provide detailed information about bond-breaking and bond-forming processes. The Cope rearrangement of this compound has been the subject of kinetic isotope effect (KIE) studies to understand the nature of its transition state.

A theoretical study using Density Functional Theory (DFT) at the (U)B3LYP level has calculated the secondary KIEs for the Cope rearrangement of this compound. acs.orgnih.govmetu.edu.tr The calculations predict that the reaction proceeds through an endo-boatlike, aromatic transition state. acs.orgnih.govmetu.edu.tr However, the study also highlights a discrepancy between the predicted KIEs and experimental values, suggesting that the transition state may have a more complex character than what is captured by the calculations alone. acs.orgnih.gov

Experimental determination of KIEs for the Cope rearrangement of this compound can be achieved by synthesizing isotopically labeled starting materials (e.g., with deuterium (B1214612) at specific positions) and monitoring the reaction progress and product distribution using NMR. The differences in reaction rates between the isotopologues provide the experimental KIE values, which can then be compared with theoretical predictions to validate or refine the proposed transition state structure.

Table 2: Calculated vs. Experimental Kinetic Isotope Effects (KIEs) for the Cope Rearrangement

| System | Isotopic Position | Calculated KIE ((U)B3LYP) | Experimental KIE |

| cis-1,2-Divinylcyclopropane | d4 (vinyl) | 0.97 | Agreement |

| This compound | d4 (vinyl) | Similar to divinylcyclopropane | Disagreement |

This table is based on the findings of a DFT study which noted a discrepancy between their calculated KIE for this compound and experimental data, though the specific experimental values were not provided in the abstract. acs.orgnih.gov

While the primary reaction of this compound is the intramolecular Cope rearrangement, under certain conditions, it can also undergo polymerization or oligomerization. Characterizing the structure of these complex products requires the use of advanced NMR techniques.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity of atoms within a polymer chain. These techniques allow for the unambiguous assignment of proton and carbon signals, even in complex spectra with significant signal overlap. For instance, COSY can reveal proton-proton coupling networks, while HSQC and HMBC can establish one-bond and multiple-bond correlations between protons and carbons, respectively. Such detailed structural information is crucial for determining the regiochemistry and stereochemistry of the polymerization process. While specific studies applying these techniques to oligomers of this compound are not prominent in the searched literature, their application in polymer chemistry is widespread and would be the standard approach for such a structural elucidation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Reactive Species

The IR and Raman spectra of this compound would be characterized by vibrational modes associated with the cyclobutane ring and the vinyl groups. Key vibrational frequencies would include C-H stretching and bending modes of the vinyl and cyclobutane protons, C=C stretching of the vinyl groups, and various skeletal vibrations of the cyclobutane ring, including the characteristic ring-puckering mode at low frequency. nih.govsemanticscholar.org By monitoring changes in the vibrational spectrum as a function of temperature, it would be possible to observe the disappearance of bands corresponding to this compound and the appearance of new bands characteristic of the Cope rearrangement product, 1,5-cyclooctadiene. This would allow for the study of the reaction kinetics.

Transient Absorption Spectroscopy for Intermediate Detection

Transient absorption spectroscopy is a powerful technique for detecting and characterizing short-lived intermediates in a chemical reaction. This method involves exciting a sample with a short laser pulse (the "pump" pulse) and then probing the sample with a second, time-delayed laser pulse (the "probe" pulse). By measuring the change in absorbance of the probe pulse as a function of the time delay, the formation and decay of transient species can be monitored on timescales ranging from femtoseconds to milliseconds.

For the Cope rearrangement of this compound, which is a pericyclic reaction, the transition state is a highly transient species. uniurb.itwikipedia.orgudel.edunrochemistry.com While the concerted nature of this reaction suggests the absence of a distinct intermediate, femtosecond transient absorption spectroscopy could potentially provide insights into the dynamics of the bond-breaking and bond-forming processes as the molecule moves along the reaction coordinate towards the transition state. Studies on other pericyclic reactions, such as the electrocyclic ring-opening of 1,3-cyclohexadiene, have successfully used femtosecond soft X-ray spectroscopy, a related technique, to directly observe the electronic structure of the transient intermediate state. nih.govresearchgate.net This highlights the potential of ultrafast spectroscopic methods to provide unprecedented detail about the dynamics of the Cope rearrangement of this compound.

Correlation of Experimental Spectroscopic Data with Computational Models

The synergy between experimental spectroscopy and computational chemistry is a cornerstone of modern mechanistic studies. Computational models, particularly those based on Density Functional Theory (DFT), can be used to predict a wide range of spectroscopic properties, including NMR chemical shifts, vibrational frequencies, and reaction energetics. researchgate.netd-nb.infogithub.iouncw.edu

As discussed in section 6.1.2, DFT calculations have been employed to predict the KIEs for the Cope rearrangement of this compound. acs.orgnih.govmetu.edu.trresearchgate.netkisti.re.kr The comparison of these calculated values with experimental data is crucial for validating the computational model and refining our understanding of the transition state structure. Discrepancies between theory and experiment can point to subtle electronic or steric effects that are not fully captured by the chosen level of theory.

Similarly, computational methods can be used to calculate the IR and Raman spectra of this compound and its rearrangement product. researchgate.netmkjc.innih.govmdpi.com By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. This correlation is also essential for interpreting the spectra of any potential reaction intermediates that might be observed.

Furthermore, the prediction of NMR chemical shifts and coupling constants through computational methods is becoming increasingly accurate. uncw.edu For a molecule like this compound, which may exist as a mixture of conformers, computational chemistry can be used to calculate the NMR parameters for each conformer. By performing a Boltzmann-weighted average of these parameters based on the calculated relative energies of the conformers, a theoretical NMR spectrum can be generated for comparison with the experimental spectrum. This approach can aid in the assignment of complex spectra and provide further evidence for the conformational dynamics of the molecule.

Applications of Cis 1,2 Divinylcyclobutane in Complex Molecule Synthesis

Role as a Key Intermediate in Building Block Chemistry

The strained cyclobutane (B1203170) ring of cis-1,2-divinylcyclobutane makes it a high-energy molecule that can be readily transformed into more stable cyclic systems. This property is harnessed to synthesize a variety of molecular building blocks. The principal transformation is the Cope rearrangement, a uni-konstanz.deuni-konstanz.de-sigmatropic shift, that converts this compound into cis,cis-1,5-cyclooctadiene. This rearrangement provides an efficient route to functionalized eight-membered rings, which are prevalent in many natural products but are often challenging to synthesize via other methods.

The resulting cyclooctadiene can be further elaborated, making this compound a valuable precursor. The double bonds in the cyclooctadiene product can undergo a range of chemical transformations, including epoxidation, dihydroxylation, and cleavage, to introduce new functional groups. This versatility establishes this compound as a key starting point for generating diverse and complex molecular scaffolds for further synthetic endeavors.

Total Synthesis of Natural Products via Rearrangement Pathways

Rearrangement reactions involving cis-1,2-divinylcycloalkanes are powerful tools in the total synthesis of natural products, enabling the efficient construction of intricate carbocyclic frameworks.

A closely related and extensively studied reaction is the divinylcyclopropane-cycloheptadiene rearrangement. This reaction, which involves the uni-konstanz.deuni-konstanz.de-sigmatropic rearrangement of a cis-1,2-divinylcyclopropane to a cycloheptadiene, is a cornerstone in the synthesis of seven-membered rings. beilstein-journals.orgnih.gov First documented by Vogel in 1960, this transformation is driven by the release of strain energy from the three-membered ring. organicreactions.org The reaction proceeds through a concerted, boat-like transition state and is highly stereospecific. beilstein-journals.orgresearchgate.net

This rearrangement has been a key step in the synthesis of numerous sesquiterpenoid natural products. beilstein-journals.org For instance, it was employed in the synthesis of eucarvone and sirenin. wikipedia.org The efficiency and stereochemical control offered by this rearrangement make it a highly valuable strategy for accessing the cycloheptadiene core found in these and other complex natural products. beilstein-journals.orguni-konstanz.de

Table 1: Examples of Natural Products Synthesized Using the Divinylcyclopropane-Cycloheptadiene Rearrangement

| Natural Product | Key Transformation | Reference |

|---|---|---|

| Eucarvone | Rearrangement of a carvone hydrobromide derivative | organicreactions.orgwikipedia.org |

| Colchicine | Formation of the seven-membered tropolone ring | wikipedia.org |

The construction of eight-membered rings is a significant challenge in organic synthesis due to unfavorable entropic and enthalpic factors. researchgate.net The Cope rearrangement of this compound provides a direct and efficient method to overcome this challenge by forming the cis,cis-1,5-cyclooctadiene skeleton. acs.org This strategy leverages the release of the cyclobutane's ring strain to drive the formation of the larger, more flexible eight-membered ring.

Recently, the power of this transformation has been highlighted in biosynthetic pathways. An enzyme, BruB, was discovered to facilitate a tandem reaction sequence that includes a 1,2-divinylcyclobutane (B13796869) Cope rearrangement to generate a complex polycyclic product. nih.govacs.org Computational studies confirmed that while the rearrangement is energetically feasible, it has a high activation energy barrier in the absence of the enzyme, underscoring the catalytic power of BruB. acs.org This enzymatic process demonstrates nature's use of this rearrangement to construct complex molecular architectures and provides a blueprint for its application in synthetic strategies targeting eight-membered rings. While direct applications in total synthesis are still emerging, the strategy holds significant promise for accessing cyclooctanoid-containing natural products.

Integration into Domino and Cascade Reaction Sequences

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all under the same reaction conditions. wikipedia.orgbeilstein-journals.org These sequences are highly efficient as they reduce the need for intermediate purification, saving time and resources. beilstein-journals.orgnih.gov

The formation of a divinylcycloalkane followed by its immediate rearrangement is a classic example of a domino reaction. uni-konstanz.denih.gov A common strategy involves the reaction of a diene with a vinylcarbenoid, often generated from a diazo compound and a rhodium catalyst. This leads to the in-situ formation of a cis-divinylcyclopropane, which then spontaneously undergoes the Cope rearrangement to yield the corresponding cycloheptadiene. beilstein-journals.org This tandem cyclopropanation/Cope rearrangement has become a general and powerful method for constructing seven-membered rings. beilstein-journals.org

Similarly, enzymatic pathways have been discovered that operate as elegant cascade reactions. In the biosynthesis of (-)-PF1018, a single enzyme, PfB, controls a series of isomerizations and pericyclic reactions, including an 8π-6π-electrocyclization cascade. nih.govacs.org A homologous enzyme, BruB, was found to facilitate a diene isomerization, a tandem 8π-6π-electrocyclization, and a subsequent 1,2-divinylcyclobutane Cope rearrangement, all in a single pot. nih.govacs.org These biological examples showcase the sophisticated integration of the divinylcyclobutane rearrangement into complex, multi-step transformations and inspire the design of similar biomimetic cascades in the laboratory.

Potential in Materials Science and Organic Electronics (from a synthetic intermediate perspective)

From the perspective of a synthetic intermediate, this compound and its derivatives hold potential for applications in materials science. The high strain energy of the cyclobutane ring and the presence of two polymerizable vinyl groups make it an interesting candidate as a monomer or cross-linking agent.

The thermal rearrangement to 1,5-cyclooctadiene opens avenues for ring-opening metathesis polymerization (ROMP) to produce functional polymers with unique microstructures. The resulting polymers would contain repeating eight-membered cyclic units within their backbone, potentially leading to materials with novel thermal and mechanical properties.

Furthermore, the cyclobutane core itself is a motif of interest in materials design. For example, thermoset polymers have been developed from cis-cyclobutane-1,2-dicarboxylic acid derivatives. These materials can be designed to be thermocleavable, allowing for the breakdown of the polymer backbone at high temperatures for recycling. This concept highlights the potential of the strained cyclobutane ring as a built-in "trigger" for material degradation and recyclability. The divinyl functionality of this compound could be similarly leveraged to create cross-linked networks that can be selectively degraded through thermal cleavage of the cyclobutane core. While not yet broadly exploited, the unique combination of strain and reactivity makes this compound a promising building block for the future design of advanced organic materials.

An in-depth exploration of future research trajectories for the chemical compound this compound reveals significant potential for innovation across catalysis, molecular design, computational chemistry, and applied sciences. The unique structural and reactive properties of this molecule position it as a focal point for developing novel synthetic methodologies and advanced materials.

Future Perspectives and Emerging Research Directions

The continued investigation of cis-1,2-divinylcyclobutane is poised to unlock new frontiers in organic synthesis and materials science. Its inherent ring strain and the presence of two reactive vinyl groups make it a versatile building block for complex molecular architectures. Future research is expected to concentrate on harnessing this reactivity through novel catalytic systems, exploring the impact of heteroatoms on its chemical behavior, leveraging advanced computational tools for predictive modeling, and expanding its utility in interdisciplinary applications.

常见问题

Q. How is cis-1,2-Divinylcyclobutane structurally characterized, and what thermodynamic data are critical for its experimental handling?

The compound is identified by its molecular formula (C₈H₁₂), molecular weight (108.1809 g/mol), and stereochemical InChIKey (UHHCYAAVGADGGP-OCAPTIKFSA-N) . Critical thermodynamic parameters include its gas-phase standard enthalpy of formation (ΔfH°gas = 188.0 ± 5.5 kJ/mol), which informs stability and reactivity under thermal conditions. Experimental handling should account for its stereoisomeric sensitivity and potential for rearrangement .

Q. What spectroscopic or computational tools are recommended to validate the stereochemical configuration of this compound?

3D structural data (SD files) and quantum mechanical calculations (e.g., DFT) are essential for confirming stereochemistry. Comparative analysis of computed vs. experimental vibrational spectra (IR/Raman) can resolve ambiguities in substituent orientation, particularly for distinguishing cis/trans isomers .

Advanced Research Questions

Q. What experimental approaches elucidate the Cope rearrangement mechanism of this compound, and how do substituents modulate reaction pathways?

Kinetic studies using temperature-controlled NMR or GC-MS track the rearrangement to cis,cis-cycloocta-1,5-diene. Substituents on terminal vinyl groups (e.g., methyl groups) retard the boat-like transition state, shifting the pathway to non-boat processes. Steric effects reduce the boat-like rate constant by up to 10⁵-fold, detectable via Arrhenius plots .

Q. How do DFT calculations resolve discrepancies between experimental and computational activation energies for the Cope rearrangement?

(U)B3LYP-DFT identifies aromatic transition states with endo-boatlike geometries. While computed activation energies align with experimental data for cis-1,2-divinylcyclopropane, discrepancies arise for the cyclobutane analog due to neglected solvent or entropic effects. Calibration with secondary kinetic isotope effects (KIEs) improves model accuracy .

Q. What methodologies address sampling errors in kinetic studies of this compound rearrangements?

Bench-scale flow-through systems minimize disruptions from repeated sampling in microcosms. Real-time monitoring via inline spectroscopy (e.g., UV-Vis or FTIR) coupled with automated data logging ensures continuous reaction profiling .

Q. How do stereoelectronic effects influence the competition between direct and indirect Cope rearrangement pathways in strained systems?

Trans-1,2-dipropenylcyclobutanes undergo indirect rearrangement via epimerization to the cis isomer, followed by boat-like Cope rearrangement. Transition-state modeling (NEB or QM/MM) quantifies energy barriers for competing pathways, validated by chiral HPLC analysis of product stereoisomers .

Methodological Considerations

- Kinetic Isotope Effects (KIEs): Secondary KIEs for sp² → sp³ hybridization changes during rearrangement are system-independent but require precise isotopic labeling (e.g., deuterated vinyl groups) .

- Thermodynamic Data Application: ΔfH°gas values guide reaction feasibility in gas-phase studies (e.g., pyrolysis), while liquid-phase enthalpy data (−124 kJ/mol) inform solvent-mediated syntheses .

Data Contradictions & Resolutions

- Discrepancies in KIEs: Computational KIEs for this compound disagree with experiments, suggesting unaccounted anharmonic effects or tunneling. Hybrid functional/molecular dynamics simulations (e.g., B3LYP-D3) mitigate these gaps .

- Sampling Artifacts: Microcosm studies may underestimate degradation rates due to system perturbations. Flow-through reactors with controlled residence times improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。